GSK4028

Epigenetics Bromodomain Inhibition Enantiomeric Control

GSK4028 (CAS 2079886-19-2) is a synthetic small molecule that serves as the (S,S)-enantiomeric negative control for the PCAF/GCN5 bromodomain chemical probe GSK4027. The compound features a 4-bromo-2-methylpyridazin-3-one core with a chiral 1-methyl-5-phenylpiperidin-3-ylamino substituent.

Molecular Formula C17H21BrN4O
Molecular Weight 377.3 g/mol
Cat. No. B2980303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK4028
Molecular FormulaC17H21BrN4O
Molecular Weight377.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1
InChIKeyVZAFGXCWAWRULT-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GSK4028 Procurement Guide: Enantiomeric Negative Control for PCAF/GCN5 Bromodomain Chemical Probe Studies


GSK4028 (CAS 2079886-19-2) is a synthetic small molecule that serves as the (S,S)-enantiomeric negative control for the PCAF/GCN5 bromodomain chemical probe GSK4027 [1]. The compound features a 4-bromo-2-methylpyridazin-3-one core with a chiral 1-methyl-5-phenylpiperidin-3-ylamino substituent [2]. In TR-FRET assays, GSK4028 exhibits a pIC₅₀ of 4.9 against PCAF/GCN5, representing a >300-fold reduction in potency compared to the active (R,R)-enantiomer GSK4027 (pIC₅₀ 7.4) [3]. GSK4028 also demonstrates weak activity against BRD4 BD1 (pIC₅₀ <4.3) and BRD9 (pIC₅₀ 4.5±0.13) .

Why Generic Bromodomain Inhibitors Cannot Substitute for GSK4028 in Controlled Experimental Design


In bromodomain inhibitor studies, enantiomeric controls are essential for distinguishing specific target engagement from off-target or compound-related artifacts [1]. GSK4028 and its active counterpart GSK4027 share identical physicochemical properties (molecular weight 377.28, LogP 2.5, identical hydrogen bond donor/acceptor counts) but differ solely in stereochemistry at the two chiral centers of the piperidine ring . This stereochemical inversion reduces PCAF/GCN5 bromodomain binding affinity by over two orders of magnitude while preserving comparable solubility, membrane permeability, and non-specific protein binding characteristics [2]. Alternative compounds such as A-485 (targeting p300/CBP, IC₅₀ 2.6-9.8 nM) or L-Moses (targeting PCAF, Kd 126 nM) possess distinct target selectivity profiles, differing chemical scaffolds, and divergent physicochemical properties that preclude their use as matched negative controls in PCAF/GCN5 bromodomain-specific experiments [3].

Quantitative Differentiation of GSK4028: Head-to-Head Activity Data Against PCAF/GCN5 and Select Bromodomains


Enantiomer-Specific Reduction in PCAF/GCN5 Bromodomain Binding Affinity

GSK4028 (S,S-enantiomer) exhibits a 316-fold reduction in PCAF/GCN5 bromodomain inhibitory potency compared to its active counterpart GSK4027 (R,R-enantiomer) in the same TR-FRET assay platform [1]. This differential is measured under identical assay conditions using truncated PCAF bromodomain protein and a fluorescently tagged ligand [2].

Epigenetics Bromodomain Inhibition Enantiomeric Control

BET Family Selectivity Profile: BRD4 BD1 and BRD9 Residual Activity Characterization

While GSK4028 is designed as a negative control for PCAF/GCN5, it retains measurable but weak activity against specific bromodomain family members. In TR-FRET assays, GSK4028 shows pIC₅₀ values of <4.3 against BRD4 BD1 and 4.5±0.13 against BRD9 . For comparison, the active probe GSK4027 also shows pIC₅₀ <4.3 against BRD4 BD1, indicating that the enantiomeric switch does not significantly alter the BRD4 off-target profile [1].

Bromodomain Selectivity BET Family TR-FRET Profiling

Cross-Chemotype Comparison: GSK4028 Versus A-485 and L-Moses Target Specificity

Unlike A-485 (a potent p300/CBP HAT domain inhibitor with IC₅₀ values of 2.6 nM for CBP-BHC and 9.8 nM for p300-BHC) and L-Moses (a selective PCAF bromodomain inhibitor with Kd 126 nM and >4,500-fold selectivity over BRD4), GSK4028 serves a fundamentally different purpose as an enantiomeric negative control rather than a primary probe compound [1][2]. GSK4028's pIC₅₀ of 4.9 against PCAF/GCN5 places it in the low-micromolar range, making it unsuitable as a standalone inhibitor but ideal for control experiments .

Chemical Probe Selectivity p300/CBP PCAF Bromodomain

Validated Application Scenarios for GSK4028 Procurement in PCAF/GCN5 Bromodomain Research


Stereochemical Negative Control in Cellular Target Engagement Assays

GSK4028 should be paired with GSK4027 at matched concentrations (typically 1-30 μM range) in cellular NanoBRET target engagement assays measuring PCAF/GCN5 bromodomain occupancy. The >300-fold potency differential (GSK4027 pIC₅₀ 7.4 vs GSK4028 4.9) ensures that any observed BRET signal reduction with GSK4027 that is absent with GSK4028 can be confidently attributed to specific PCAF/GCN5 bromodomain engagement [1]. This application is validated by the original probe characterization study, which employed GSK4028 to confirm GSK4027-mediated cellular target engagement [2].

Phenotypic Screening Control for GSK4027-Mediated Effects in Cancer Stem Cell Models

In tumor sphere formation assays using pancreatic ductal adenocarcinoma (PDAC) cancer stem cells, GSK4028 serves as the essential negative control to distinguish GCN5/PCAF bromodomain-dependent from bromodomain-independent effects. A recent study employed GSK4027 (active probe) alongside GSK4028 (negative control) and L-Moses/D-Moses pairs to demonstrate that GCN5/PCAF inhibition reduces CSC marker-positive populations and self-renewal capacity [1]. Procurement of GSK4028 is mandatory for replicating this experimental design, as alternative controls would not account for the specific chemotype-dependent off-target profile of the GSK4027 scaffold.

Selectivity Profiling and Off-Target Assessment in Bromodomain Inhibitor Development

When developing novel PCAF/GCN5 bromodomain inhibitors, GSK4028 provides a benchmark for assessing stereochemical specificity. New lead compounds can be evaluated alongside the GSK4027/GSK4028 enantiomeric pair to determine whether observed activity exhibits the expected chiral discrimination. Additionally, GSK4028's documented residual activity against BRD4 BD1 (pIC₅₀ <4.3) and BRD9 (pIC₅₀ 4.5±0.13) provides a reference point for interpreting off-target profiles in broad-panel bromodomain selectivity screens [1].

Mechanism-of-Action Validation in Retroviral Infection and Inflammation Studies

In studies investigating the role of PCAF/GCN5 bromodomains in HIV-1 replication or inflammatory cytokine production, GSK4028 is required as a control compound to confirm that observed effects of GSK4027 are mediated through bromodomain binding rather than alternative mechanisms. The original probe publication established that the ≥18,000-fold selectivity of GSK4027 over BET family bromodomains is preserved in the enantiomeric pair, making GSK4028 a reliable control for dissecting bromodomain-specific effects from potential HAT domain or non-epigenetic target interactions [1][2].

Technical Documentation Hub

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